4-[(3-methyl-1-piperazinyl)methyl]Benzonitrile
Description
Properties
IUPAC Name |
4-[(3-methylpiperazin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-11-9-16(7-6-15-11)10-13-4-2-12(8-14)3-5-13/h2-5,11,15H,6-7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOMKZCZBVJOKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249135 | |
| Record name | 4-[(3-Methyl-1-piperazinyl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685536-08-7 | |
| Record name | 4-[(3-Methyl-1-piperazinyl)methyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685536-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3-Methyl-1-piperazinyl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Overview and Structural Significance
4-[(3-Methyl-1-piperazinyl)methyl]benzonitrile (molecular formula C₁₃H₁₇N₃, molecular weight 215.29 g/mol) comprises a benzonitrile scaffold substituted at the para position with a 3-methylpiperazinylmethyl group. The piperazine ring introduces chirality, with the methyl group at the 3-position influencing conformational stability and intermolecular interactions. The nitrile group enhances electrophilicity, enabling downstream derivatization. This structural motif is critical in drug discovery, as evidenced by its presence in kinase inhibitors targeting aberrant signaling pathways.
Primary Synthetic Routes
Reductive Amination Using Sodium Tris(acetoxy)borohydride
The most extensively documented method involves reductive amination of 4-cyanobenzaldehyde with 1-methylpiperazine, mediated by sodium tris(acetoxy)borohydride (NaBH(OAc)₃) in dichloromethane (DCM).
Reaction Conditions:
- Step 1 : A mixture of 4-cyanobenzaldehyde (1.5 g, 11.45 mmol), 1-methylpiperazine (1.49 g, 14.9 mmol), and NaBH(OAc)₃ (3.2 g, 15.1 mmol) in DCM is stirred at 20°C for 12 hours under nitrogen.
- Step 2 : The reaction is quenched with aqueous sodium carbonate, and the organic layer is separated, dried over Na₂SO₄, and concentrated.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the product as a colorless solid (70% yield).
Mechanistic Insight : NaBH(OAc)₃ selectively reduces the imine intermediate formed between the aldehyde and amine, avoiding over-reduction of the nitrile group. Acetic acid catalyzes imine formation, while the bulky borohydride minimizes side reactions.
Optimization Data:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility of intermediates |
| Temperature | 20°C | Balances reaction rate and selectivity |
| Molar Ratio (Amine:Aldehyde) | 1.3:1 | Ensures complete aldehyde conversion |
| Reaction Time | 12 hours | Achieves >95% conversion |
Alternative Methods and Comparative Analysis
Nucleophilic Substitution with 4-Chlorobenzonitrile
While less common, nucleophilic displacement of 4-chlorobenzonitrile with 1-methylpiperazine has been reported. This method requires harsh conditions (e.g., DMF at 120°C) and suffers from lower yields (~50%) due to competing hydrolysis of the nitrile group.
Microwave-Assisted Synthesis
Preliminary studies suggest microwave irradiation (100°C, 30 minutes) accelerates reductive amination, achieving comparable yields to conventional methods. However, scalability remains a challenge.
Critical Factors in Process Optimization
Solvent Selection
Catalytic Additives
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : Retention time 8.2 minutes (C18 column, acetonitrile/water 70:30).
Chemical Reactions Analysis
Types of Reactions
4-[(3-methyl-1-piperazinyl)methyl]Benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products are substituted benzonitriles.
Scientific Research Applications
4-[(3-methyl-1-piperazinyl)methyl]Benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-methyl-1-piperazinyl)methyl]Benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular pathways depend on the specific application and target. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes .
Comparison with Similar Compounds
3-(4-Methylpiperazin-1-yl)benzonitrile
3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile
- Structure : Incorporates a phenethyl group on the piperazine nitrogen.
- Key Differences : The phenethyl group enhances lipophilicity, which may improve blood-brain barrier penetration. Molecular formula C₂₀H₂₃N₃, molar mass 305.42 g/mol .
Heterocyclic-Substituted Benzonitriles
4-((1H-Indol-3-yl)methyl)benzonitrile (3a)
- Structure : Replaces piperazine with an indole group.
- Reported yield: 82% via photoredox catalysis .
4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile (3b)
- Structure : Triazole ring introduced via click chemistry.
- Key Differences : Triazole enhances stability and hydrogen-bond acceptor capacity. Synthesized in 90% yield using Cu-catalyzed azide-alkyne cycloaddition .
Functionalized Benzonitriles with Additional Groups
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile
- Structure : Chlorophenyl and hydroxyl groups on a benzylic carbon.
- Key Differences: Chlorine’s electron-withdrawing effect and hydroxyl’s polarity contrast with the methylpiperazine’s basicity. Molecular formula C₁₄H₁₀ClNO .
4-{[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile
- Structure : Imidazole-thioether substituent.
Research Implications
- Pharmacological Potential: Piperazine derivatives like the target compound are explored for CNS drug development due to their neuroactive properties . Triazole and indole analogs may target enzymes or receptors requiring planar aromatic interactions .
- Synthetic Flexibility : Click chemistry and photoredox methods enable efficient diversification, as seen in triazole and indole derivatives .
- Solubility and Bioavailability : Lipophilic groups (e.g., phenethyl in ) improve membrane permeability, while polar groups (e.g., hydroxyl in ) enhance aqueous solubility.
Biological Activity
4-[(3-methyl-1-piperazinyl)methyl]benzonitrile is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{13}H_{16}N_{2}
- Molecular Weight : 216.28 g/mol
This compound features a piperazine moiety, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
Protein Transferase Inhibition
This compound has been identified as an inhibitor of certain protein transferases. These enzymes play critical roles in various cellular processes, including signal transduction and cell growth. By inhibiting these enzymes, the compound may modulate pathways involved in disease progression, particularly in cancer and inflammatory conditions.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of derivatives related to this compound. For instance, a closely related scaffold demonstrated significant anti-HCV (Hepatitis C Virus) activity at low nanomolar concentrations. The mechanism involved the inhibition of viral entry by targeting the HCV E1 protein . This suggests that this compound and its analogs could be explored further for their antiviral potential.
In Vitro Studies
In vitro evaluations have shown that compounds similar to this compound exhibit high potency against various biological targets. For instance, studies indicated that modifications to the piperazine ring could enhance biological activity significantly. The structure-activity relationship (SAR) studies are crucial for optimizing these compounds for therapeutic use .
Pharmacokinetics
Pharmacokinetic studies involving related compounds have demonstrated favorable profiles, including good oral bioavailability and prolonged plasma half-lives in animal models. These characteristics are essential for developing effective therapeutic agents .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Protein Transferase Inhibition | Inhibits specific protein transferases involved in cell signaling |
| Antiviral Activity | Potential to inhibit HCV entry; targets viral proteins |
| Pharmacokinetics | Exhibits good oral bioavailability and extended plasma duration |
Q & A
Basic: What are the established synthetic routes for 4-[(3-methyl-1-piperazinyl)methyl]benzonitrile, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via nucleophilic substitution or Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, substituting a halide (e.g., bromomethyl) on the benzonitrile core with 3-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound . Reaction optimization studies show that solvent polarity, temperature (e.g., 60–80°C), and stoichiometric ratios significantly affect yields. For instance, using a 1:1.2 molar ratio of benzonitrile derivative to piperazine in DMF at 80°C improved yields to >75% .
Basic: Which analytical techniques are critical for characterizing this compound, and how are they applied?
Answer:
Key techniques include:
- NMR spectroscopy : Confirms substitution patterns (e.g., δ ~3.5 ppm for piperazinyl CH₂ groups) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₃H₁₆N₄: 232.13) .
- HPLC : Assesses purity (>97% purity achievable with C18 columns, 60:40 acetonitrile/water) .
- Melting point analysis : Reported mp ranges (e.g., 96–98°C for structurally related piperazinyl compounds) help confirm identity .
Advanced: How can conflicting spectral or stability data be resolved during characterization?
Answer:
Contradictions in spectral data (e.g., unexpected peaks in NMR) may arise from impurities or tautomerism. Strategies include:
- Multi-technique validation : Cross-reference NMR, IR, and MS data .
- Accelerated stability studies : Monitor degradation under stress conditions (40°C/75% RH for 4 weeks) to identify labile groups (e.g., nitrile hydrolysis) .
- Computational modeling : Compare experimental spectra with DFT-predicted vibrational frequencies or chemical shifts .
Advanced: What strategies optimize regioselectivity in modifying the piperazinyl or benzonitrile moieties?
Answer:
- Protecting groups : Use Boc-protected piperazine to prevent undesired alkylation at the secondary amine .
- Catalytic systems : Cu(I) catalysts in click chemistry improve regioselectivity for triazole formation on the benzonitrile core .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the benzylic position .
Advanced: How do steric and electronic effects of substituents impact biological activity?
Answer:
- Steric effects : Bulky groups on the piperazine ring (e.g., 3-methyl) may hinder receptor binding, as seen in SAR studies of related kinase inhibitors .
- Electronic effects : Electron-withdrawing groups (e.g., nitrile) enhance metabolic stability by reducing CYP450-mediated oxidation . Quantitative structure-activity relationship (QSAR) models can predict these effects using Hammett constants (σ) and molar refractivity (MR) .
Advanced: How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP)?
Answer:
- Experimental recalibration : Reproduce measurements using standardized protocols (e.g., shake-flask method for logP) .
- Salt formation : Hydrochloride salts (common for piperazine derivatives) improve aqueous solubility, as evidenced by related compounds achieving >10 mg/mL in pH 7.4 buffer .
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility for in vitro assays .
Advanced: What computational tools are recommended for predicting reactivity or degradation pathways?
Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify susceptible sites (e.g., benzylic C-N bonds) .
- Molecular dynamics (MD) : Simulate hydrolysis pathways of the nitrile group under physiological conditions .
- Software platforms : ACD/Labs Percepta predicts logP, pKa, and solubility using fragment-based algorithms .
Basic: What safety protocols are essential when handling this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
